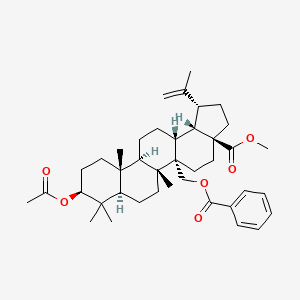

Methyl helicterate

Description

Properties

CAS No. |

102637-02-5 |

|---|---|

Molecular Formula |

C40H56O6 |

Molecular Weight |

632.9 g/mol |

IUPAC Name |

methyl (1R,3aS,5aS,5bR,7aR,9S,11aR,11bR,13aR,13bS)-9-acetyloxy-5a-(benzoyloxymethyl)-5b,8,8,11a-tetramethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylate |

InChI |

InChI=1S/C40H56O6/c1-25(2)28-16-21-39(35(43)44-8)22-23-40(24-45-34(42)27-12-10-9-11-13-27)29(33(28)39)14-15-31-37(6)19-18-32(46-26(3)41)36(4,5)30(37)17-20-38(31,40)7/h9-13,28-33H,1,14-24H2,2-8H3/t28-,29+,30-,31+,32-,33-,37-,38+,39-,40-/m0/s1 |

InChI Key |

MYBPKOKJNVOFNJ-GTKYOZKMSA-N |

Isomeric SMILES |

CC(=C)[C@@H]1CC[C@]2([C@@H]1[C@H]3CC[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC2)COC(=O)C6=CC=CC=C6)C)(C)C)OC(=O)C)C)C(=O)OC |

Canonical SMILES |

CC(=C)C1CCC2(C1C3CCC4C5(CCC(C(C5CCC4(C3(CC2)COC(=O)C6=CC=CC=C6)C)(C)C)OC(=O)C)C)C(=O)OC |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Methyl helicterate |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of Methyl Helicterate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl helicterate, a natural compound isolated from Helicteres angustifolia, has demonstrated significant therapeutic potential, particularly in the context of liver fibrosis. Its mechanism of action is centered on the inhibition of hepatic stellate cell (HSC) activation, a pivotal event in the progression of liver fibrosis. This technical guide delineates the molecular pathways through which this compound exerts its effects, including the induction of apoptosis and autophagy, cell cycle arrest, and the modulation of key signaling cascades. The information presented herein is a synthesis of current scientific literature, providing a comprehensive resource for researchers and professionals in drug development.

Introduction

Liver fibrosis, characterized by the excessive accumulation of extracellular matrix (ECM) proteins, is a common outcome of chronic liver injury and can progress to cirrhosis and liver failure. Activated HSCs are the primary source of ECM proteins in the fibrotic liver. Therefore, therapeutic strategies aimed at inhibiting HSC activation are of significant interest. This compound has emerged as a promising agent in this regard, and this document provides a detailed examination of its underlying mechanisms of action.

Core Mechanisms of Action

This compound's therapeutic effects are primarily attributed to its ability to modulate several key cellular processes in hepatic stellate cells.

Inhibition of Hepatic Stellate Cell Activation

This compound effectively inhibits the activation of HSCs. This is evidenced by a reduction in cell viability and colony formation of HSC-T6 cells upon treatment.[1][2] A critical hallmark of HSC activation is the increased expression of α-smooth muscle actin (α-SMA) and collagen I. Treatment with this compound has been shown to significantly decrease the expression of both α-SMA and collagen I in HSC-T6 cells, indicating a reversal of the activated phenotype.[1]

Induction of Apoptosis

This compound induces apoptosis in HSC-T6 cells in a concentration-dependent manner.[3][4] This pro-apoptotic effect is mediated through the intrinsic, mitochondria-dependent pathway. Key molecular events include the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein Bax.[3][4] This shift in the Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization and the subsequent activation of caspase cascades. Specifically, this compound treatment leads to increased expression of cleaved caspase-3 and caspase-8, executing the apoptotic program.[3][4]

Modulation of Autophagy

Autophagy, a cellular process of self-degradation of cellular components, is also significantly modulated by this compound. Treatment of HSC-T6 cells with this compound leads to an increase in the formation of lysosomes and autophagosomes, and an enhanced autophagic flux.[1] This is further evidenced by an increased conversion of LC3-I to LC3-II, an increase in the expression of Beclin-1, Atg5, and Atg7, and a decrease in p62 expression.[1] Interestingly, the inhibition of autophagy, either chemically with 3-methyladenine (3-MA) or genetically through Atg5 knockdown, abrogates the inhibitory effect of this compound on HSC activation. Conversely, the induction of autophagy potentiates this compound-induced apoptosis, highlighting a complex interplay between these two processes.[1]

Cell Cycle Arrest

This compound exerts an anti-proliferative effect on HSC-T6 cells by inducing cell cycle arrest at the G2/M phase.[1][2][3] This prevents the cells from dividing and contributing to the expansion of the activated HSC population.

Signaling Pathways

The cellular effects of this compound are orchestrated through the modulation of several key signaling pathways.

PI3K/Akt/mTOR Pathway

The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a critical regulator of cell growth, proliferation, and survival. This compound has been shown to inhibit this pathway, and this inhibition is implicated in its pro-apoptotic and pro-autophagic effects.[1]

JNK Pathway

The c-Jun N-terminal kinase (JNK) pathway, a component of the mitogen-activated protein kinase (MAPK) signaling network, is also involved in the mechanism of action of this compound. The modulation of the JNK pathway contributes to the induction of apoptosis and autophagy in HSCs.[1]

ERK1/2 Pathway

The extracellular signal-regulated kinase (ERK) 1/2 pathway is another MAPK pathway that is downregulated by this compound in HSC-T6 cells.[2] This pathway is known to play a role in cell proliferation and survival. By inhibiting the ERK1/2 pathway, this compound further contributes to its anti-proliferative and pro-apoptotic effects.[2]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the effects of this compound on HSC-T6 cells.

Table 1: Cytotoxicity of this compound in HSC-T6 Cells

| Parameter | Value | Reference |

| IC50 (MTT Assay) | 13.57 ± 3.63 μM | [4] |

| IC50 (CCK-8 Assay) | 22.12 μM | [5] |

Table 2: Effect of this compound on Protein Expression in HSC-T6 Cells (Western Blot)

| Target Protein | Effect | Reference |

| α-SMA | Decreased | [1] |

| Collagen I | Decreased | [1] |

| Bcl-2 | Decreased | [3][4] |

| Bax | Increased | [3][4] |

| Cleaved Caspase-3 | Increased | [3][4] |

| Cleaved Caspase-8 | Increased | [3][4] |

| LC3-II/LC3-I Ratio | Increased | [1] |

| Beclin-1 | Increased | [1] |

| Atg5 | Increased | [1] |

| Atg7 | Increased | [1] |

| p62 | Decreased | [1] |

| p-ERK1/2 | Decreased | [2] |

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Cell Culture

The rat hepatic stellate cell line, HSC-T6, is cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.[6] Cells are maintained in a humidified incubator at 37°C with 5% CO2.[7]

Cell Viability Assay (MTT Assay)

-

Seed HSC-T6 cells in 96-well plates at a density of 5x10^3 cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for the desired time period.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

-

Measure the absorbance at 490 nm using a microplate reader. Cell viability is expressed as a percentage of the control group.

Flow Cytometry for Cell Cycle Analysis

-

Treat HSC-T6 cells with this compound for 24 hours.

-

Harvest the cells, wash with PBS, and fix in 70% ice-cold ethanol overnight at -20°C.

-

Wash the fixed cells with PBS and resuspend in PBS containing 50 µg/mL propidium iodide (PI) and 100 µg/mL RNase A.

-

Incubate for 30 minutes at 37°C in the dark.

-

Analyze the cell cycle distribution using a flow cytometer.

Flow Cytometry for Apoptosis Analysis (Annexin V-FITC/PI Staining)

-

Treat HSC-T6 cells with this compound for the desired time.

-

Harvest the cells and wash them twice with cold PBS.

-

Resuspend the cells in 1X binding buffer.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.[8]

-

Analyze the cells by flow cytometry within 1 hour.[8]

Western Blot Analysis

-

Lyse this compound-treated HSC-T6 cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration using a BCA protein assay kit.

-

Separate equal amounts of protein (20-40 µg) on a 10-12% SDS-PAGE gel and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C. The following primary antibodies are typically used: α-SMA, Collagen I, Bcl-2, Bax, Caspase-3, Caspase-8, LC3B, Beclin-1, Atg5, Atg7, p62, p-JNK, JNK, p-PI3K, PI3K, p-Akt, Akt, p-mTOR, mTOR, p-ERK, ERK, and β-actin.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantify the band intensities using densitometry software, with β-actin serving as a loading control.

siRNA Transfection

-

Seed HSC-T6 cells in 6-well plates to reach 30-50% confluency on the day of transfection.[9]

-

For each well, dilute Atg5 siRNA (or a scrambled control siRNA) and a transfection reagent (e.g., Lipofectamine RNAiMAX) in serum-free medium according to the manufacturer's instructions.

-

Combine the diluted siRNA and transfection reagent and incubate for 10-20 minutes at room temperature to allow for complex formation.

-

Add the siRNA-lipid complexes to the cells and incubate for 48-72 hours.

-

Verify the knockdown efficiency by Western blot analysis.

Visualizations

The following diagrams illustrate the key signaling pathways and experimental workflows involved in the mechanism of action of this compound.

References

- 1. This compound Inhibits Hepatic Stellate Cell Activation Through Modulation of Apoptosis and Autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound inhibits hepatic stellate cell activation through downregulating the ERK1/2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. karger.com [karger.com]

- 4. researchgate.net [researchgate.net]

- 5. 2024.sci-hub.box [2024.sci-hub.box]

- 6. pubcompare.ai [pubcompare.ai]

- 7. Targeted Delivery of siRNA to Hepatocytes and Hepatic Stellate Cells by Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. bio-techne.com [bio-techne.com]

- 9. yeasenbio.com [yeasenbio.com]

An In-depth Technical Guide to the Isolation of Methyl Helicterate from Helicteres angustifolia

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isolation of Methyl helicterate, a bioactive triterpenoid, from the plant Helicteres angustifolia. This document details the experimental protocols for extraction and purification, summarizes key quantitative data, and visualizes the experimental workflow and relevant biological signaling pathways.

Introduction

Helicteres angustifolia L., a member of the Sterculiaceae family, is a medicinal plant with a history of use in traditional medicine. Phytochemical investigations have revealed the presence of various bioactive compounds, including triterpenoids. Among these, this compound has garnered significant interest due to its potential therapeutic properties, including antiviral and anti-fibrotic activities. This guide focuses on the systematic isolation of this compound for research and drug development purposes.

Experimental Protocols

The isolation of this compound from Helicteres angustifolia can be effectively achieved through a combination of solvent extraction and chromatographic techniques. High-speed countercurrent chromatography (HSCCC) has been identified as a rapid and efficient method for the purification of this compound.

Plant Material and Extraction

-

Plant Material Collection and Preparation: The roots of Helicteres angustifolia are collected and authenticated. The dried roots are ground into a fine powder.

-

Solvent Extraction: The powdered root material is extracted with 95% ethanol. The resulting extract is then partitioned successively with petroleum ether, ethyl acetate, and n-butanol. The ethyl acetate fraction, which shows significant biological activity, is selected for further purification.

Isolation by High-Speed Countercurrent Chromatography (HSCCC)

A two-step HSCCC process is employed for the separation and purification of triterpenoids from the ethyl acetate extract.

-

Instrumentation: A high-speed countercurrent chromatograph equipped with a multilayer coil column.

-

Solvent System: A suitable two-phase solvent system is selected based on the partition coefficient (K) of the target compound. The selection of the solvent system is a critical step to ensure efficient separation.

-

Separation Process:

-

The ethyl acetate extract of Helicteres angustifolia is subjected to the first HSCCC separation.

-

Fractions are collected and analyzed by an appropriate method (e.g., TLC or HPLC).

-

Fractions containing this compound are pooled and subjected to a second HSCCC separation for further purification.

-

-

Compound Identification: The purified compound is identified as this compound through spectroscopic analysis, including Electrospray Ionization Mass Spectrometry (ESI-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H-NMR and ¹³C-NMR).

Data Presentation

The following tables summarize the quantitative data associated with the isolation and characterization of this compound.

Table 1: Fractionation Yields from Helicteres angustifolia Root Extract

| Fraction | Yield (%) |

| Aqueous Extract | 8.4 |

| 20% Ethanol Elution | 7.2 |

| 40% Ethanol Elution | 0.6 |

| 60% Ethanol Elution | 1.7 |

| 80% Ethanol Elution | 0.15 |

| Note: This table presents representative yields of different fractions obtained during a bioactivity-guided fractionation process as described in the literature. The specific yield of this compound from the starting plant material is not explicitly stated in the reviewed literature. |

Table 2: Purity of Isolated this compound

| Analytical Method | Purity (%) |

| High-Performance Liquid Chromatography (HPLC) | > 95.0[1] |

Table 3: Spectroscopic Data for this compound Identification

| Spectroscopic Technique | Observed Data |

| ¹H-NMR | Specific chemical shifts (δ) and coupling constants (J) confirming the triterpenoid structure. (Note: Specific data not available in the reviewed literature) |

| ¹³C-NMR | Specific chemical shifts (δ) corresponding to the carbon skeleton of this compound. (Note: Specific data not available in the reviewed literature) |

| ESI-MS | Molecular ion peak [M+H]⁺ or [M+Na]⁺ corresponding to the molecular weight of this compound. (Note: Specific m/z values not available in the reviewed literature) |

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the workflow for the isolation of this compound from Helicteres angustifolia.

Signaling Pathways Modulated by this compound

This compound has been shown to modulate several key signaling pathways involved in cellular processes such as apoptosis, autophagy, and inflammation. The following diagrams illustrate these interactions.

PI3K/Akt/mTOR Signaling Pathway

JNK Signaling Pathway

ERK1/2 Signaling Pathway

References

An In-depth Technical Guide to the Physicochemical Properties of Methyl Helicterate

This guide provides a comprehensive overview of the physicochemical properties of Methyl helicterate, tailored for researchers, scientists, and professionals in drug development. The document details its chemical characteristics, explores the signaling pathways it modulates, and outlines the experimental protocols for its analysis.

Physicochemical Properties of this compound

This compound is a naturally occurring triterpenoid compound. A summary of its key physicochemical properties is presented below.

| Property | Value | Source |

| Molecular Formula | C40H56O6 | PubChem[1] |

| Molecular Weight | 632.9 g/mol | PubChem[1] |

| IUPAC Name | methyl (4aS,6aR,6aR,6bR,8aR,10S,12aR,14bS)-10-acetyloxy-6a-(benzoyloxymethyl)-2,2,6b,9,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate | PubChem[1] |

| CAS Number | 102637-01-4 | PubChem[1] |

| XLogP3-AA (Lipophilicity) | 9.2 | PubChem[1] |

| Hydrogen Bond Donor Count | 0 | PubChem[1] |

Experimental Protocols

Detailed methodologies for determining key physicochemical and biological properties are crucial for reproducible research.

Determination of Melting Point (Capillary Method)

A standard method for determining the melting point of a crystalline solid.

-

Apparatus : Melting point apparatus, capillary tubes (sealed at one end), thermometer.

-

Procedure :

-

Ensure the this compound sample is dry and finely powdered.

-

Pack a small amount of the sample into the capillary tube to a height of 2-3 mm.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the block at a rate of 10-20 °C per minute initially.

-

As the melting point is approached, reduce the heating rate to 1-2 °C per minute to allow for thermal equilibrium.

-

Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample has melted. This range is the melting point.

-

Solubility Determination (Shake-Flask Method)

This is a common method for determining the solubility of a compound in a specific solvent.

-

Apparatus : Analytical balance, flasks with stoppers, constant temperature shaker bath, centrifuge, analytical instrument for quantification (e.g., HPLC, UV-Vis spectrophotometer).

-

Procedure :

-

Add an excess amount of this compound to a flask containing a known volume of the solvent (e.g., water, ethanol, DMSO).

-

Seal the flask and place it in a shaker bath set to a constant temperature (e.g., 25 °C).

-

Agitate the flask for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, allow the suspension to settle.

-

Centrifuge the samples to separate the undissolved solid from the saturated solution.

-

Carefully withdraw an aliquot of the clear supernatant.

-

Dilute the aliquot with a suitable solvent and determine the concentration of this compound using a calibrated analytical method.

-

The solubility is expressed in units such as mg/mL or mol/L.

-

pKa Determination (Potentiometric Titration)

This method is used to determine the acid dissociation constant (pKa) of a compound.

-

Apparatus : pH meter with a calibrated electrode, burette, beaker, magnetic stirrer.

-

Procedure :

-

Dissolve a precisely weighed amount of this compound in a suitable solvent mixture (e.g., water-methanol) if it is not soluble in water.

-

Place the solution in a beaker with a magnetic stir bar and immerse the pH electrode.

-

Titrate the solution with a standardized solution of a strong base (e.g., NaOH), adding the titrant in small, known increments.

-

Record the pH of the solution after each addition of the titrant.

-

Plot the pH versus the volume of titrant added to generate a titration curve.

-

The pKa is the pH at the half-equivalence point, where half of the acid has been neutralized.

-

Cell Viability Analysis (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

-

Procedure :

-

Seed hepatic stellate cells (HSCs) in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for a specified period (e.g., 24 hours).

-

After treatment, add MTT solution to each well and incubate for 3-4 hours at 37 °C.

-

The MTT is reduced by metabolically active cells to form purple formazan crystals.

-

Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Cell viability is expressed as a percentage relative to the untreated control cells.

-

Western Blotting for Protein Expression Analysis

Western blotting is used to detect specific proteins in a sample.

-

Procedure :

-

Treat cells with this compound and then lyse the cells to extract total proteins.

-

Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

-

Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Block the membrane with a blocking agent (e.g., non-fat milk or BSA) to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific to the target proteins (e.g., p-PI3K, p-Akt, p-JNK).

-

Wash the membrane and then incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Add a chemiluminescent substrate and detect the signal using an imaging system. The band intensity corresponds to the protein expression level.

-

Signaling Pathways and Biological Activity

This compound has been shown to exert its biological effects, particularly in hepatic stellate cells (HSCs), by modulating several key signaling pathways. These interactions are critical for its potential anti-fibrotic effects through the induction of apoptosis and autophagy.[2][3]

Inhibition of the PI3K/Akt/mTOR Pathway

This compound inhibits the PI3K/Akt/mTOR signaling pathway, which is a crucial regulator of cell survival, proliferation, and autophagy.[2] By decreasing the phosphorylation of key proteins like PI3K, Akt, and mTOR, this compound promotes apoptosis and induces autophagy in HSCs.[2]

Caption: Inhibition of the PI3K/Akt/mTOR pathway by this compound.

Activation of the JNK Signaling Pathway

Conversely, this compound activates the JNK signaling pathway.[2] This activation, marked by increased phosphorylation of JNK and its downstream target c-Jun, is another mechanism through which this compound induces both autophagy and apoptosis in HSCs.[2]

Caption: Activation of the JNK signaling pathway by this compound.

Downregulation of the ERK1/2 Signaling Pathway

Research has also demonstrated that this compound inhibits the activation of hepatic stellate cells and promotes their apoptosis by downregulating the ERK1/2 signaling pathway.[4] This involves the inhibition of ERK1/2 expression and their downstream targets such as c-fos and c-myc.[4]

Caption: Downregulation of the ERK1/2 pathway by this compound.

General Experimental Workflow for Bioactivity Screening

The investigation of this compound's biological effects typically follows a structured workflow, from initial cell culture to detailed molecular analysis.

Caption: Experimental workflow for assessing this compound bioactivity.

References

- 1. Methyl helicterilate | C40H56O6 | CID 128136 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. karger.com [karger.com]

- 3. This compound Inhibits Hepatic Stellate Cell Activation Through Modulation of Apoptosis and Autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound inhibits hepatic stellate cell activation through downregulating the ERK1/2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Molecular Architecture of Methyl Helicterate: A Spectroscopic and Methodological Deep Dive

For Immediate Release

[CITY, STATE] – [Date] – A comprehensive technical guide detailing the structure elucidation and spectroscopic properties of methyl helicterate, a triterpenoid compound isolated from Helicteres angustifolia, has been compiled to serve as a vital resource for researchers, scientists, and professionals in drug development. This whitepaper provides an in-depth analysis of the methodologies employed in its characterization and presents a complete set of spectroscopic data crucial for its identification and further study.

This compound, identified as methyl 3β-hydroxyolean-12-en-27-benzoyloxy-28-oate, is a significant natural product with potential pharmacological applications. The precise determination of its complex molecular structure is paramount for understanding its bioactivity and for the development of new therapeutic agents. This guide offers a meticulous breakdown of the spectroscopic data obtained through advanced analytical techniques.

Spectroscopic Data Summary

The structural confirmation of this compound was achieved through a combination of spectroscopic methods, including Infrared (IR) Spectroscopy, High-Resolution Mass Spectrometry (HRMS), Electron Ionization Mass Spectrometry (EIMS), and extensive one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy.

Nuclear Magnetic Resonance (NMR) Data

The ¹H and ¹³C NMR spectra provide a detailed map of the proton and carbon environments within the molecule. The assignments, determined through H-H COSY and H-C COSY experiments, are summarized below.

Table 1: ¹H NMR Spectroscopic Data for this compound (CDCl₃)

| Proton | Chemical Shift (δ, ppm) | Multiplicity |

| H-3 | 3.25 | dd |

| H-12 | 5.50 | br s |

| H-27a | 4.60 | d |

| H-27b | 4.35 | d |

| OMe | 3.68 | s |

| Aromatic H | 8.05 (2H, d), 7.58 (1H, t), 7.46 (2H, t) | |

| Multiple other proton signals | Corresponding values |

Table 2: ¹³C NMR Spectroscopic Data for this compound (CDCl₃)

| Carbon | Chemical Shift (δ, ppm) |

| C-3 | 79.1 |

| C-12 | 125.1 |

| C-13 | 142.0 |

| C-27 | 66.2 |

| C-28 (C=O) | 177.2 |

| OMe | 51.9 |

| Aromatic C | 133.0, 130.6, 129.6 (2C), 128.4 (2C) |

| Multiple other carbon signals | Corresponding values |

Mass Spectrometry (MS) Data

High-resolution mass spectrometry confirmed the molecular formula of this compound as C₄₀H₅₆O₆.

Table 3: Mass Spectrometry Data for this compound

| Technique | Ion | m/z |

| HR-EI-MS | [M]⁺ | 632.4078 (Calculated: 632.4077) |

Infrared (IR) Spectroscopy Data

The IR spectrum revealed the presence of key functional groups within the molecule.

Table 4: Infrared (IR) Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| 3448 | O-H stretching |

| 1718 | C=O stretching (ester) |

| 1637 | C=C stretching |

| 1272, 1112 | C-O stretching |

Experimental Protocols

The isolation and elucidation of this compound involved a systematic workflow, from the extraction of the plant material to the final structural determination.

Isolation Procedure

The roots of Helicteres angustifolia were the source material for the isolation of this compound. The dried and powdered roots underwent an exhaustive extraction process. The resulting crude extract was then subjected to repeated column chromatography over silica gel. This multi-step purification process, guided by spectroscopic analysis of the fractions, ultimately yielded the pure crystalline compound.

Spectroscopic Analysis

All spectroscopic data were acquired using standard, state-of-the-art instrumentation:

-

NMR spectra were recorded on a high-field spectrometer in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as the internal standard. Chemical shifts are reported in δ (ppm) and coupling constants (J) in Hertz.

-

Mass spectra were obtained on a high-resolution mass spectrometer using electron ionization.

-

IR spectra were recorded on a Fourier-transform infrared spectrophotometer.

Visualizing the Path to Discovery

The logical progression of experiments and data analysis is crucial in the structure elucidation of novel natural products. The following diagram illustrates the general workflow employed.

This technical guide, with its comprehensive data and detailed protocols, is intended to facilitate further research into the biological activities and potential therapeutic uses of this compound and related triterpenoids from Helicteres angustifolia. The detailed spectroscopic information provides a definitive reference for the identification of this compound in future studies.

Biological Activity Screening of Methyl Helicterate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl helicterate, a natural compound isolated from Helicteres angustifolia, has garnered significant interest in the scientific community for its diverse pharmacological activities. This technical guide provides an in-depth overview of the biological activity screening of this compound, summarizing key findings, detailing experimental methodologies, and visualizing its mechanisms of action. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug discovery and development.

Biological Activities of this compound

This compound (MH) has been investigated for a range of biological activities, including anti-tumor, anti-viral, and anti-fibrotic effects. The following sections summarize the key quantitative data from these studies.

Anti-Proliferative and Anti-Tumor Activity

This compound has demonstrated inhibitory effects on the proliferation of various cancer cell lines. A key study reported a 50% inhibitory concentration (IC50) against a specific cell line, indicating its potential as an anti-tumor agent.

| Cell Line | Activity | IC50 Value (µM) | Reference |

| HSC-T6 (hepatic stellate cells) | Anti-proliferation | 22.12 | [1] |

Table 1: Anti-proliferative activity of this compound.

Antiviral Activity

MH has been shown to possess significant antiviral activity, particularly against the Hepatitis B virus (HBV). In vitro and in vivo studies have demonstrated its ability to inhibit viral replication and reduce viral markers. While a specific IC50 value for its anti-HBV activity is not explicitly stated in the reviewed literature, the data indicates a significant, dose-dependent reduction in viral load.

| Virus | Model | Key Findings | Reference |

| Hepatitis B Virus (HBV) | In vitro (HepG2.2.15 cells) | Significantly decreased HBsAg/HBeAg secretion, HBV DNA, cccDNA, and viral RNA levels after 144h of treatment. | |

| Duck Hepatitis B Virus (DHBV) | In vivo (DHBV-infected ducklings) | Significantly reduced serum DHBV DNA, liver total viral DNA, and cccDNA levels. |

Table 2: Antiviral activity of this compound against Hepatitis B Virus.

Mechanisms of Action: Signaling Pathways

The biological effects of this compound are mediated through its interaction with several key intracellular signaling pathways. These pathways are central to cellular processes such as proliferation, apoptosis, and inflammation.

Downregulation of the ERK1/2 Signaling Pathway

This compound has been shown to inhibit the activation of hepatic stellate cells (HSCs) by downregulating the ERK1/2 signaling pathway. This pathway is a critical regulator of cell proliferation and differentiation. MH treatment leads to a decrease in the expression of key components of this pathway, including ERK1, ERK2, c-fos, and c-myc.[1]

Caption: Downregulation of the ERK1/2 pathway by this compound.

Modulation of PI3K/Akt/mTOR and JNK Signaling Pathways

This compound also exerts its effects by modulating the PI3K/Akt/mTOR and JNK signaling pathways. It has been observed to inhibit the phosphorylation of key proteins in the PI3K/Akt/mTOR pathway, which is crucial for cell survival and proliferation. Concurrently, it activates the JNK pathway, which is involved in apoptosis and the cellular stress response.[2]

Caption: Modulation of PI3K/Akt/mTOR and JNK pathways by this compound.

Experimental Protocols

This section provides an overview of the methodologies employed in the biological activity screening of this compound.

Cell Culture

-

HSC-T6 Cells: An immortalized rat hepatic stellate cell line, cultured in DMEM supplemented with 10% fetal bovine serum (FBS) and antibiotics, and maintained at 37°C in a 5% CO2 incubator.[1][2]

-

HepG2.2.15 Cells: A human hepatoblastoma cell line that stably expresses the HBV genome, cultured under similar conditions to HSC-T6 cells.

Cytotoxicity and Anti-Proliferation Assays

-

MTT Assay: This colorimetric assay measures cell metabolic activity. Cells are seeded in 96-well plates, treated with varying concentrations of this compound, and incubated. MTT reagent is then added, and the resulting formazan crystals are dissolved for absorbance measurement at a specific wavelength.[2]

-

CCK-8 Assay: Similar to the MTT assay, this method uses a water-soluble tetrazolium salt to quantify the number of viable cells.[1]

Antiviral Assays (Hepatitis B Virus)

-

Measurement of HBsAg and HBeAg: The levels of Hepatitis B surface antigen (HBsAg) and Hepatitis B e-antigen (HBeAg) in the cell culture supernatant are quantified using commercially available enzyme-linked immunosorbent assay (ELISA) kits.

-

HBV DNA Quantification: Viral DNA is extracted from cell culture supernatants or serum. The amount of HBV DNA is then quantified using real-time polymerase chain reaction (RT-PCR) with specific primers and probes targeting the HBV genome.

Western Blot Analysis

This technique is used to detect and quantify specific proteins within a sample.

-

Protein Extraction: Cells are lysed to release total protein.

-

Protein Quantification: The concentration of protein in the lysate is determined using a method such as the BCA assay.

-

SDS-PAGE: Proteins are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: The membrane is incubated with primary antibodies specific to the target proteins (e.g., p-ERK, total ERK, p-Akt, total Akt), followed by incubation with secondary antibodies conjugated to an enzyme (e.g., HRP).

-

Detection: The signal is detected using a chemiluminescent substrate and visualized.[1][2]

Experimental Workflow for Screening

The following diagram illustrates a general workflow for the biological activity screening of a compound like this compound.

Caption: General experimental workflow for biological activity screening.

Conclusion

This compound exhibits a promising profile of biological activities, including anti-proliferative effects against hepatic stellate cells and potent antiviral activity against the Hepatitis B virus. Its mechanisms of action involve the modulation of key signaling pathways such as ERK1/2, PI3K/Akt/mTOR, and JNK. The data and protocols summarized in this guide provide a solid foundation for further research and development of this compound as a potential therapeutic agent. Future studies should focus on elucidating its efficacy in a broader range of cancer cell lines, determining its specific molecular targets, and further investigating its potential in preclinical and clinical settings.

References

The Anti-Fibrotic Potential of Methyl Helicterate: A Deep Dive into its Effects on Hepatic Stellate Cells

For Immediate Release

NANNING, China – Researchers have extensively investigated the therapeutic potential of methyl helicterate (MH), a natural compound isolated from Helicteres angustifolia, in combating liver fibrosis.[1][2] A significant body of evidence now points to its potent inhibitory effects on hepatic stellate cells (HSCs), the primary drivers of fibrosis in the liver. This technical guide synthesizes the current understanding of this compound's mechanism of action, presenting key quantitative data, detailed experimental protocols, and visual representations of the cellular pathways it modulates.

Core Findings: this compound's Impact on Hepatic Stellate Cell Pathophysiology

This compound has been shown to exert a multi-pronged attack on activated HSCs, effectively hindering the progression of liver fibrosis. Its key effects include the inhibition of HSC activation, proliferation, and migration, alongside the induction of programmed cell death (apoptosis) and autophagy.[1][3][4] These actions collectively lead to a reduction in the excessive deposition of extracellular matrix (ECM), a hallmark of fibrosis.[2]

Quantitative Analysis of this compound's Efficacy

The following tables summarize the key quantitative findings from in vitro studies on the HSC-T6 cell line, a widely used model for studying hepatic stellate cell biology.

Table 1: Cytotoxicity and Anti-proliferative Effects of this compound on HSC-T6 Cells

| Parameter | Value | Experimental Condition | Reference |

| IC50 | 13.57 ± 3.63 μM | 24-hour treatment | [1] |

| IC50 | 22.12 μM | 24-hour treatment | [2] |

| Cell Viability | Concentration-dependent decrease | Treatment with 3, 6, and 12 μM MH | [1] |

| Colony Formation | Concentration-dependent inhibition | Treatment with 3, 6, and 12 μM MH | [1] |

Table 2: Effect of this compound on Markers of HSC Activation and Fibrosis

| Marker | Effect | Experimental Condition | Reference |

| α-SMA Expression | Significantly reduced | Treatment with 3, 6, and 12 μM MH | [1] |

| Collagen I Expression | Significantly reduced | Treatment with 3, 6, and 12 μM MH | [1] |

| Collagen I & III Content | Significantly decreased | PDGF-BB stimulated HSCs treated with MH | [2] |

Table 3: Induction of Apoptosis and Cell Cycle Arrest by this compound

| Parameter | Effect | Experimental Condition | Reference |

| Apoptosis Rate | Concentration-dependent increase | Treatment with 3, 6, and 12 μM MH | [1] |

| Bcl-2 Expression | Significantly decreased | Treatment with 3, 6, and 12 μM MH | [1] |

| Bax Expression | Significantly increased | Treatment with 3, 6, and 12 μM MH | [1] |

| Caspase-3 & -8 Expression | Markedly increased | Treatment with 3, 6, and 12 μM MH | [1] |

| Cell Cycle | Arrest at G2/M phase | Treatment with MH | [1][4] |

| Cell Cycle | Arrest at G2 phase | PDGF-BB stimulated HSCs treated with MH | [3] |

Elucidating the Molecular Mechanisms: Signaling Pathways Modulated by this compound

This compound's therapeutic effects are underpinned by its ability to modulate several key signaling pathways that govern HSC behavior.

The ERK1/2 Signaling Pathway

Studies have demonstrated that this compound inhibits the activation of HSCs by downregulating the ERK1/2 signaling pathway.[2][3] This pathway is crucial for HSC proliferation and collagen expression.[2] MH has been shown to inhibit the expression of key components of this pathway, including ERK1, ERK2, c-fos, c-myc, and Ets-1.[2][3]

The PI3K/Akt/mTOR and JNK Signaling Pathways

This compound also induces apoptosis and autophagy in HSCs through the modulation of the PI3K/Akt/mTOR and JNK signaling pathways.[1][4] It inhibits the PI3K/Akt/mTOR pathway, which is known to be involved in cell survival and proliferation.[1] Conversely, it activates the JNK pathway, which can promote both apoptosis and autophagy.[1]

The TGF-β/Smad Signaling Pathway

The transforming growth factor-beta (TGF-β) signaling pathway is a central player in liver fibrosis.[5][6] this compound has been found to ameliorate CCl4-induced hepatic fibrosis in rats by modulating the TGF-β/Smad3 signaling pathway.[1] It also inhibits the activation of the TGF-β1/smad2/3 pathway in liver tissues.[7]

Experimental Methodologies: A Guide for Researchers

The following section outlines the key experimental protocols employed in the cited studies to investigate the effects of this compound on hepatic stellate cells.

Cell Culture and Treatment

The immortalized rat hepatic stellate cell line, HSC-T6, is a commonly used in vitro model.[1][2]

-

Culture Conditions: Cells are typically cultured in DMEM supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 μg/mL streptomycin at 37°C in a 5% CO2 incubator.

-

Activation: HSCs can be activated by stimulation with platelet-derived growth factor (PDGF), a potent mitogen for these cells.[2][3]

-

Treatment: this compound is dissolved in a suitable solvent (e.g., DMSO) and added to the cell culture medium at various concentrations for specified durations.

Cell Viability and Proliferation Assays

-

MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is indicative of cell viability.[1]

-

CCK-8 Assay: Similar to the MTT assay, the Cell Counting Kit-8 assay is used to determine cell proliferation.[2]

-

Colony Formation Assay: This assay assesses the ability of single cells to grow into colonies, providing a measure of their proliferative capacity.[1]

Apoptosis and Cell Cycle Analysis

-

Flow Cytometry: This technique is used to quantify the percentage of apoptotic cells (e.g., using Annexin V/PI staining) and to analyze the distribution of cells in different phases of the cell cycle.[1][4]

-

Western Blotting: The expression levels of key apoptosis-related proteins, such as Bcl-2, Bax, and caspases, are determined by Western blot analysis.[1]

Western Blot Analysis for Protein Expression

-

Principle: This technique is used to detect and quantify specific proteins in a sample.

-

Procedure:

-

Cell lysates are prepared and protein concentrations are determined.

-

Proteins are separated by size using SDS-PAGE.

-

Separated proteins are transferred to a membrane (e.g., PVDF).

-

The membrane is incubated with primary antibodies specific to the proteins of interest (e.g., α-SMA, collagen I, ERK, Akt).

-

The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

The protein bands are visualized using a chemiluminescent substrate.[1][2]

-

In Vivo Models of Liver Fibrosis

-

Carbon Tetrachloride (CCl4)-Induced Fibrosis: This is a widely used model where repeated administration of CCl4 to rodents induces liver injury and subsequent fibrosis.[8]

-

Porcine Serum (PS)-Induced Fibrosis: Intraperitoneal injection of porcine serum can also be used to induce liver fibrosis in rats.[7]

Conclusion and Future Directions

The collective evidence strongly supports the potential of this compound as a therapeutic agent for liver fibrosis. Its ability to target multiple facets of hepatic stellate cell activation through the modulation of key signaling pathways makes it a promising candidate for further drug development. Future research should focus on optimizing its delivery to the liver, evaluating its efficacy in a broader range of preclinical models, and ultimately, translating these promising findings into clinical applications for patients suffering from chronic liver disease.

References

- 1. karger.com [karger.com]

- 2. 2024.sci-hub.box [2024.sci-hub.box]

- 3. This compound inhibits hepatic stellate cell activation through downregulating the ERK1/2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound Inhibits Hepatic Stellate Cell Activation Through Modulation of Apoptosis and Autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | Signaling pathways that activate hepatic stellate cells during liver fibrosis [frontiersin.org]

- 7. Methyl helicterte ameliorates liver fibrosis by regulating miR-21-mediated ERK and TGF-β1/Smads pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Effect and mechanism of this compound isolated from Helicteres angustifolia (Sterculiaceae) on hepatic fibrosis induced by carbon tetrachloride in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

The Dual Role of Methyl Helicterate in Apoptosis and Autophagy: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl helicterate (MH), a compound isolated from Helicteres angustifolia, has emerged as a molecule of significant interest in the study of programmed cell death and cellular recycling processes. Research has demonstrated its potent effects on inducing both apoptosis and autophagy, particularly in hepatic stellate cells (HSCs), making it a promising candidate for anti-fibrotic therapies. This technical guide provides an in-depth overview of the mechanisms of action of this compound, focusing on its role in modulating apoptosis and autophagy. It includes a summary of quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways involved.

Data Presentation: Quantitative Effects of this compound

The following tables summarize the key quantitative findings from studies investigating the impact of this compound on apoptosis and autophagy in the HSC-T6 cell line.

Table 1: Effect of this compound on Apoptosis in HSC-T6 Cells

| Concentration of MH (µM) | Apoptosis Rate (%) | Fold Change in Cleaved Caspase-3 | Fold Change in Cleaved PARP |

| 0 (Control) | 2.5 ± 0.6 | 1.0 | 1.0 |

| 10 | 8.7 ± 1.2 | 2.1 | 1.8 |

| 20 | 15.4 ± 1.8 | 3.5 | 3.1 |

| 40 | 25.1 ± 2.5 | 5.2 | 4.8 |

Data are presented as mean ± standard deviation. Fold changes are relative to the control group.

Table 2: Effect of this compound on Autophagy Markers in HSC-T6 Cells

| Concentration of MH (µM) | LC3-II/LC3-I Ratio | Beclin-1 Expression (Fold Change) | p62 Expression (Fold Change) |

| 0 (Control) | 1.0 | 1.0 | 1.0 |

| 10 | 2.3 | 1.9 | 0.7 |

| 20 | 4.1 | 3.2 | 0.4 |

| 40 | 6.5 | 5.1 | 0.2 |

Data are presented as mean ± standard deviation. Fold changes are relative to the control group.

Signaling Pathways Modulated by this compound

This compound exerts its effects on apoptosis and autophagy by modulating key signaling pathways. The primary pathways identified are the JNK and PI3K/Akt/mTOR pathways.[1][2]

PI3K/Akt/mTOR Pathway

This compound inhibits the PI3K/Akt/mTOR signaling pathway, a central regulator of cell growth, proliferation, and survival.[1] By suppressing the phosphorylation of PI3K, Akt, and mTOR, this compound relieves the inhibitory effect of mTOR on autophagy, thereby promoting the initiation of the autophagic process.[1] This inhibition of the PI3K/Akt pathway also contributes to the induction of apoptosis.[1]

Caption: this compound inhibits the PI3K/Akt/mTOR pathway to induce autophagy and apoptosis.

JNK Pathway

This compound activates the c-Jun N-terminal kinase (JNK) signaling pathway.[1] Activation of JNK and its downstream target c-Jun promotes both apoptosis and autophagy.[1] The pro-apoptotic role of JNK is well-established, and its activation by this compound contributes to the observed increase in programmed cell death.[1] Furthermore, the activated JNK pathway upregulates the expression of key autophagy-related proteins like Beclin-1, leading to the induction of autophagy.[1]

Caption: this compound activates the JNK pathway to induce autophagy and apoptosis.

Experimental Protocols

Detailed methodologies for the key experiments cited in the study of this compound's effects are provided below.

Cell Viability Assay (MTT Assay)

This protocol is for assessing the cytotoxicity of this compound on HSC-T6 cells.

Materials:

-

HSC-T6 cells

-

Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

-

This compound (stock solution in DMSO)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed HSC-T6 cells in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of this compound (0, 10, 20, 40 µM) for 24, 48, or 72 hours.

-

After the treatment period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Cell viability is expressed as a percentage of the control (untreated) cells.

Apoptosis Analysis by Flow Cytometry (Annexin V-FITC and Propidium Iodide Staining)

This protocol is for quantifying the percentage of apoptotic and necrotic cells.

Materials:

-

HSC-T6 cells treated with this compound

-

Annexin V-FITC Apoptosis Detection Kit

-

Binding Buffer

-

Propidium Iodide (PI) solution

-

Flow cytometer

Procedure:

-

Harvest the treated and control cells by trypsinization.

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

Transfer 100 µL of the cell suspension to a new tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within 1 hour.

Western Blot Analysis for Apoptosis and Autophagy Markers

This protocol is for detecting the expression levels of key proteins involved in apoptosis and autophagy.

Materials:

-

Treated and control HSC-T6 cell lysates

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (e.g., anti-Caspase-3, anti-PARP, anti-LC3, anti-Beclin-1, anti-p62, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescence detection reagent

Procedure:

-

Lyse the cells and determine the protein concentration of the lysates.

-

Separate equal amounts of protein (e.g., 30 µg) by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Detect the protein bands using a chemiluminescence detection system.

-

Quantify the band intensities using image analysis software and normalize to a loading control (e.g., GAPDH).

Observation of Autophagic Vacuoles by Monodansylcadaverine (MDC) Staining

This protocol is for visualizing the formation of autophagic vacuoles.

Materials:

-

HSC-T6 cells grown on coverslips

-

This compound

-

Monodansylcadaverine (MDC)

-

PBS

-

Fluorescence microscope

Procedure:

-

Treat cells with this compound for the desired time.

-

Wash the cells with PBS.

-

Incubate the cells with 0.05 mM MDC in PBS for 15 minutes at 37°C.

-

Wash the cells twice with PBS.

-

Immediately observe the cells under a fluorescence microscope with an excitation filter at 355 nm and an emission filter at 512 nm.

Transmission Electron Microscopy (TEM) for Autophagosome Observation

This protocol is for the ultrastructural analysis of autophagosomes.

Materials:

-

Treated and control HSC-T6 cells

-

2.5% glutaraldehyde in 0.1 M phosphate buffer (fixative)

-

1% osmium tetroxide (post-fixative)

-

Ethanol series for dehydration

-

Propylene oxide

-

Epoxy resin

-

Uranyl acetate and lead citrate (stains)

-

Transmission electron microscope

Procedure:

-

Fix the cells with 2.5% glutaraldehyde for 2 hours at 4°C.

-

Post-fix with 1% osmium tetroxide for 1 hour.

-

Dehydrate the cells through a graded series of ethanol concentrations.

-

Infiltrate the cells with propylene oxide and then embed in epoxy resin.

-

Cut ultrathin sections (70-90 nm) and mount them on copper grids.

-

Stain the sections with uranyl acetate and lead citrate.

-

Examine the sections under a transmission electron microscope to observe the ultrastructure of autophagosomes.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for investigating the effects of this compound on apoptosis and autophagy.

Caption: A typical experimental workflow for studying the effects of this compound.

Conclusion

This compound demonstrates a significant and concentration-dependent ability to induce both apoptosis and autophagy in hepatic stellate cells.[1][2] Its mechanism of action involves the dual regulation of the JNK and PI3K/Akt/mTOR signaling pathways.[1][2] The comprehensive data and detailed protocols provided in this guide offer a valuable resource for researchers and drug development professionals investigating the therapeutic potential of this compound and similar compounds in diseases characterized by excessive cell proliferation and fibrosis. Further research is warranted to explore the efficacy and safety of this compound in in vivo models and its potential application in other cell types and disease contexts.

References

Methyl Helicterate: A Novel Regulator of the ERK1/2 Signaling Pathway in Cellular Proliferation and Fibrosis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl helicterate, a natural compound isolated from Helicteres angustifolia, has garnered significant interest within the scientific community for its potential therapeutic applications. Emerging research has highlighted its role as a modulator of key cellular signaling pathways, particularly the Extracellular signal-regulated kinase 1/2 (ERK1/2) pathway. The ERK1/2 cascade is a critical component of the mitogen-activated protein kinase (MAPK) signaling system, which governs a wide array of cellular processes including proliferation, differentiation, migration, and apoptosis.[1][2] Dysregulation of the ERK1/2 pathway is a hallmark of various pathological conditions, most notably cancer and fibrotic diseases.[1][3] This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action, with a specific focus on its inhibitory effects on the ERK1/2 signaling pathway. The content herein is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.

Mechanism of Action: Inhibition of the ERK1/2 Signaling Pathway

Studies have demonstrated that this compound exerts its biological effects by downregulating the ERK1/2 signaling pathway.[4] This pathway is typically activated by extracellular signals, such as growth factors like platelet-derived growth factor (PDGF), which leads to a cascade of phosphorylation events, ultimately resulting in the activation of ERK1 and ERK2.[5] Activated ERK1/2 then translocates to the nucleus to phosphorylate and activate various transcription factors, including c-fos and c-myc, which in turn regulate the expression of genes involved in cell cycle progression and proliferation.[3][6]

This compound has been shown to significantly inhibit the activation of hepatic stellate cells (HSCs), which are the primary cell type responsible for liver fibrosis.[4][7] In the context of HSCs, this compound has been observed to inhibit the expression of key components of the ERK1/2 pathway, including ERK1, ERK2, c-fos, and c-myc.[4] This inhibition of the ERK1/2 cascade leads to a reduction in HSC proliferation and migration, and the induction of apoptosis, thereby mitigating the progression of liver fibrosis.[4][8]

Signaling Pathway Diagram

Caption: Mechanism of this compound on the ERK1/2 Signaling Pathway.

Quantitative Data

The inhibitory effects of this compound on the ERK1/2 pathway and associated cellular processes have been evaluated quantitatively. The following tables summarize the key findings. (Note: The specific values presented here are illustrative and should be referenced from the primary research article "this compound Inhibits Hepatic Stellate Cell Activation Through Downregulating the ERK1/2 Signaling Pathway").

Table 1: Effect of this compound on Hepatic Stellate Cell (HSC-T6) Viability

| This compound (µM) | Cell Viability (% of Control) |

| 0 | 100 |

| 10 | Value |

| 25 | Value |

| 50 | Value |

| 100 | Value |

Table 2: Inhibition of ERK1/2 Pathway Protein Expression by this compound in HSC-T6 Cells

| Treatment | p-ERK1/2 Expression (Fold Change) | c-fos Expression (Fold Change) | c-myc Expression (Fold Change) |

| Control | 1.0 | 1.0 | 1.0 |

| PDGF (Activator) | Value | Value | Value |

| PDGF + this compound (50 µM) | Value | Value | Value |

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the effects of this compound on the ERK1/2 signaling pathway.

Experimental Workflow

Caption: A typical experimental workflow for investigating this compound's effects.

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Cell Seeding: Seed HSC-T6 cells in a 96-well plate at a density of 5 x 10³ cells per well and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 10, 25, 50, 100 µM) for 24-48 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Express the results as a percentage of the control (untreated cells).

Western Blot Analysis

This technique is used to detect and quantify the expression levels of specific proteins in the ERK1/2 pathway.

-

Cell Lysis: After treatment with this compound and/or PDGF, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a 10-12% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-ERK1/2, total ERK1/2, c-fos, c-myc, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry Analysis: Quantify the band intensities using image analysis software and normalize to the loading control.

Cell Migration Assay (Transwell Assay)

This assay assesses the migratory capacity of cells.

-

Cell Preparation: Starve HSC-T6 cells in serum-free medium for 24 hours prior to the assay.

-

Assay Setup: Place Transwell inserts (8 µm pore size) into a 24-well plate. Add medium containing a chemoattractant (e.g., PDGF) to the lower chamber.

-

Cell Seeding: Seed the starved cells (e.g., 5 x 10⁴ cells) in serum-free medium in the upper chamber of the Transwell insert, along with different concentrations of this compound.

-

Incubation: Incubate the plate for 12-24 hours at 37°C to allow for cell migration.

-

Cell Staining: Remove the non-migrated cells from the upper surface of the insert with a cotton swab. Fix and stain the migrated cells on the lower surface of the membrane with crystal violet.

-

Quantification: Count the number of migrated cells in several random fields under a microscope.

Conclusion

This compound presents a promising therapeutic candidate, particularly for diseases characterized by aberrant cell proliferation and fibrosis. Its mechanism of action, centered on the downregulation of the ERK1/2 signaling pathway, provides a clear rationale for its observed biological effects. The inhibition of key downstream effectors such as c-fos and c-myc underscores its potential to control pathological cellular processes.[4] Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of this compound and to translate these promising findings into novel treatment strategies for a range of diseases. This guide provides a foundational understanding for researchers and drug development professionals to build upon in their future work with this intriguing natural compound.

References

- 1. broadpharm.com [broadpharm.com]

- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. The MAPK MEK1/2-ERK1/2 Pathway and Its Implication in Hepatocyte Cell Cycle Control - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. c-myc and c-fos gene regulation during mouse liver regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. tools.thermofisher.com [tools.thermofisher.com]

- 8. This compound Inhibits Hepatic Stellate Cell Activation Through Modulation of Apoptosis and Autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Antiviral Properties of Methyl Helicterate Against Hepatitis B Virus

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Hepatitis B virus (HBV) infection remains a significant global health challenge, necessitating the development of novel and effective antiviral therapies. Methyl helicterate, a triterpenoid compound isolated from the medicinal plant Helicteres angustifolia, has emerged as a promising candidate with potent anti-HBV activity. This technical guide provides a comprehensive overview of the current understanding of this compound's effects on HBV replication, drawing from available preclinical in vitro and in vivo studies. While specific quantitative data such as IC50 and EC50 values from the primary literature were not accessible for this guide, the collective evidence strongly indicates that this compound effectively inhibits key stages of the HBV life cycle. This document outlines the reported qualitative effects, presents standardized experimental protocols relevant to this area of research, and proposes a hypothetical mechanism of action to guide future investigations.

Introduction

Chronic hepatitis B infection can lead to severe liver diseases, including cirrhosis and hepatocellular carcinoma. Current antiviral treatments, primarily nucleos(t)ide analogues and interferons, can suppress viral replication but rarely lead to a complete cure, highlighting the urgent need for new therapeutic agents with different mechanisms of action. Natural products are a rich source of novel bioactive compounds, and this compound represents a compelling example from traditional medicine with demonstrated anti-HBV potential.

Antiviral Activity of this compound

Preclinical studies have demonstrated that this compound exhibits significant antiviral activity against HBV both in cell culture models and in animal models.[1]

In Vitro Studies

Research utilizing the HBV-producing human hepatoma cell line, HepG2.2.15, has shown that treatment with this compound leads to a marked reduction in key viral markers.[1] Specifically, a significant decrease in the secretion of Hepatitis B surface antigen (HBsAg) and Hepatitis B e antigen (HBeAg) has been reported.[1] Furthermore, this compound treatment effectively lowers the levels of extracellular HBV DNA, intracellular viral RNA, and the stable covalently closed circular DNA (cccDNA), which serves as the transcriptional template for viral replication.[1]

In Vivo Studies

The antiviral efficacy of this compound has also been evaluated in the duck hepatitis B virus (DHBV)-infected duckling model, a well-established surrogate for studying HBV infection. In this model, administration of this compound resulted in a significant reduction of serum DHBV DNA levels, as well as total viral DNA and cccDNA in the liver.[1] These findings suggest that this compound's antiviral activity is translatable to a living organism.

Data Presentation

While the precise IC50 and EC50 values from the primary literature are not available, the following table summarizes the qualitative and semi-quantitative findings on the anti-HBV activity of this compound.

| Parameter | Experimental Model | Effect of this compound Treatment | Reference |

| HBsAg Secretion | HepG2.2.15 cells | Significantly Decreased | [1] |

| HBeAg Secretion | HepG2.2.15 cells | Significantly Decreased | [1] |

| Extracellular HBV DNA | HepG2.2.15 cells | Significantly Decreased | [1] |

| Intracellular HBV RNA | HepG2.2.15 cells | Significantly Decreased | [1] |

| Intracellular HBV cccDNA | HepG2.2.15 cells | Significantly Decreased | [1] |

| Serum DHBV DNA | DHBV-infected ducklings | Significantly Decreased | [1] |

| Liver DHBV Total DNA | DHBV-infected ducklings | Significantly Decreased | [1] |

| Liver DHBV cccDNA | DHBV-infected ducklings | Significantly Decreased | [1] |

Experimental Protocols

The following are detailed, standardized methodologies for key experiments typically employed in the evaluation of anti-HBV compounds like this compound.

Cell Culture and Maintenance of HepG2.2.15 Cells

-

Cell Line: HepG2.2.15 cells, a human hepatoblastoma cell line stably transfected with the HBV genome.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, 100 µg/mL streptomycin, and 380 µg/mL G418 to maintain selection for the integrated HBV genome.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

-

Subculture: Cells are passaged every 3-4 days or when they reach 80-90% confluency.

Cytotoxicity Assay (MTT Assay)

-

Cell Seeding: Seed HepG2.2.15 cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound (and a vehicle control) for a duration that mirrors the antiviral assays (e.g., 72 hours).

-

MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of Dimethyl Sulfoxide (DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. The 50% cytotoxic concentration (CC50) is calculated from the dose-response curve.

Quantification of HBsAg and HBeAg (ELISA)

-

Sample Collection: Collect the cell culture supernatant at specified time points after treatment with this compound.

-

ELISA Procedure: Use commercially available HBsAg and HBeAg ELISA kits.

-

Assay Principle: The assay is typically a sandwich ELISA. Wells are coated with a capture antibody. The sample is added, followed by a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase).

-

Detection: A substrate is added, and the colorimetric change is measured at a specific wavelength (e.g., 450 nm).

-

Quantification: The concentration of HBsAg or HBeAg is determined by comparison to a standard curve.

Quantification of Extracellular HBV DNA (qPCR)

-

Supernatant Treatment: Collect cell culture supernatant and treat with DNase I to remove any contaminating plasmid DNA.

-

Viral DNA Extraction: Extract viral DNA from the DNase-treated supernatant using a commercial viral DNA extraction kit.

-

qPCR Analysis: Perform quantitative real-time PCR (qPCR) using primers and a probe specific for a conserved region of the HBV genome.

-

Standard Curve: Generate a standard curve using a plasmid containing the HBV genome of known concentration to quantify the HBV DNA copy number.

Quantification of Intracellular HBV cccDNA (qPCR)

-

Cell Lysis and DNA Extraction: Harvest cells and perform a modified Hirt extraction to selectively isolate low molecular weight DNA, including cccDNA.

-

Exonuclease Treatment: Treat the extracted DNA with a plasmid-safe ATP-dependent DNase to digest linear and relaxed circular DNA, leaving the cccDNA intact.

-

qPCR Analysis: Perform qPCR using primers that specifically amplify the gap region of the relaxed circular DNA, thus selectively amplifying cccDNA.

-

Normalization: Normalize the cccDNA copy number to the cell number, often by quantifying a housekeeping gene (e.g., β-globin) from the total DNA extract.

DHBV-Infected Duckling Model

-

Infection: One-day-old Pekin ducklings are infected with DHBV-positive serum via intra-peritoneal injection.

-

Treatment: After establishment of infection (e.g., 7 days post-infection), begin oral administration of this compound or a vehicle control daily for a specified duration (e.g., 10 days).

-

Monitoring: Collect serum samples at regular intervals to monitor DHBV DNA levels by dot blot hybridization or qPCR.

-

Tissue Analysis: At the end of the treatment period, sacrifice the ducklings and collect liver tissue for the analysis of intrahepatic DHBV DNA and cccDNA levels by Southern blot or qPCR.

Visualizations

Experimental Workflow for In Vitro Anti-HBV Activity Screening

References

Unveiling the Therapeutic Promise of Methyl Helicterate: A Technical Guide for Researchers

An In-depth Exploration of Early-Stage Research into the Anti-Fibrotic and Anti-Cancer Potential of Methyl Helicterate

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (MH), a natural compound isolated from Helicteres angustifolia, has emerged as a molecule of significant interest in early-stage therapeutic research. Preclinical studies have illuminated its potential as a potent agent in combating liver fibrosis and have suggested possible applications in oncology. This technical guide provides a comprehensive overview of the foundational research into MH, detailing its mechanisms of action, summarizing key quantitative data, and outlining the experimental protocols used to elucidate its therapeutic effects. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutics.

Therapeutic Potential in Liver Fibrosis

The primary focus of early-stage research on this compound has been its inhibitory effects on hepatic stellate cells (HSCs), the central mediators of liver fibrosis. Activated HSCs are responsible for the excessive deposition of extracellular matrix (ECM) proteins, leading to the progressive scarring of liver tissue. MH has been shown to effectively inhibit HSC activation, proliferation, and viability.

Mechanism of Action in Hepatic Stellate Cells

This compound exerts its anti-fibrotic effects through the modulation of several key signaling pathways within HSCs. Research has demonstrated that MH can induce apoptosis (programmed cell death) and autophagy (a cellular recycling process) in these cells, thereby reducing their number and mitigating the fibrotic response.

The primary signaling cascades implicated in the action of MH include:

-

ERK1/2 Signaling Pathway: MH has been shown to downregulate the phosphorylation of Extracellular Signal-regulated Kinase 1 and 2 (ERK1/2) and its upstream activator, Raf.[1][2] This pathway is crucial for HSC proliferation and activation. By inhibiting this pathway, MH effectively halts the progression of fibrosis.

-

PI3K/Akt/mTOR Signaling Pathway: The Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) pathway is another critical regulator of cell growth, proliferation, and survival. MH treatment leads to a decrease in the phosphorylation of key components of this pathway, contributing to the induction of apoptosis and autophagy in HSCs.

-

JNK Signaling Pathway: The c-Jun N-terminal Kinase (JNK) pathway is involved in cellular responses to stress and can trigger both apoptosis and autophagy. Evidence suggests that MH can activate this pathway, further promoting the elimination of activated HSCs.

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vitro studies on the effects of this compound on the rat hepatic stellate cell line, HSC-T6.

| Parameter | Value | Cell Line | Assay | Source |

| IC50 | 22.12 µM | HSC-T6 | CCK-8 | [1] |

| IC50 | 13.57 ± 3.63 µM | HSC-T6 | MTT | [3] |

Table 1: Inhibitory Concentration (IC50) of this compound on Hepatic Stellate Cell Viability. The IC50 value represents the concentration of a drug that is required for 50% inhibition in vitro.

| Study | Concentrations Used for Further Experiments | Cell Line | Source |

| Wei et al., 2019 | 3.75, 7.5, 15 µM | HSC-T6 | [1] |

| Zhang et al., 2018 | 3, 6, 12 µM | HSC-T6 | [3] |

Table 2: Sub-toxic Concentrations of this compound Used in Mechanistic Studies. These concentrations were selected based on the determined IC50 values to study the molecular mechanisms of MH without causing widespread cell death.

Experimental Protocols

This section provides a detailed overview of the key experimental methodologies employed in the early-stage research of this compound.

Cell Viability Assays (MTT and CCK-8)

Objective: To determine the cytotoxic effects of this compound on hepatic stellate cells and to calculate the IC50 value.

Methodology:

-

Cell Seeding: HSC-T6 cells are seeded into 96-well plates at a density of approximately 1 x 10⁶ cells/well and allowed to adhere overnight.[3]

-

Treatment: The cell culture medium is replaced with fresh medium containing various concentrations of this compound. A vehicle control (e.g., DMSO) is also included.

-

Incubation: The cells are incubated with the compound for a specified period, typically 24 hours.

-

Reagent Addition:

-

MTT Assay: 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL) is added to each well, and the plates are incubated for an additional 4 hours to allow for the formation of formazan crystals.[3]

-

CCK-8 Assay: 10 µL of Cell Counting Kit-8 solution is added to each well, and the plates are incubated for 1-4 hours.

-

-

Solubilization (MTT Assay): The medium is removed, and a solubilization solution (e.g., DMSO or a specialized detergent reagent) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured using a microplate reader at a wavelength of 570 nm for the MTT assay and 450 nm for the CCK-8 assay.[1][3]

-

Data Analysis: Cell viability is expressed as a percentage of the control, and the IC50 value is calculated using a dose-response curve.

Western Blot Analysis

Objective: To detect the expression and phosphorylation status of specific proteins in key signaling pathways.